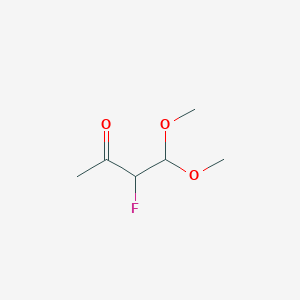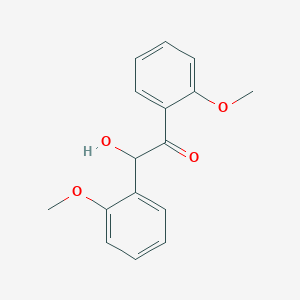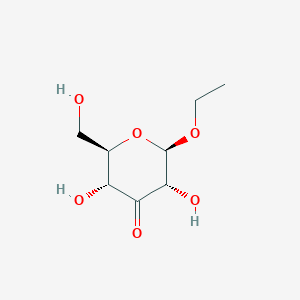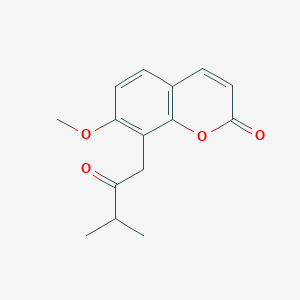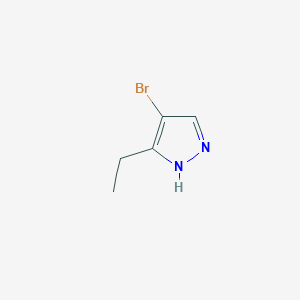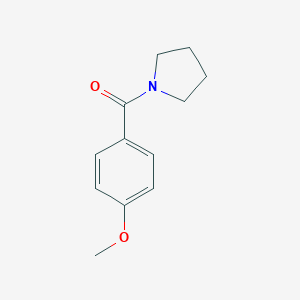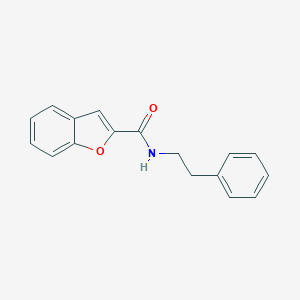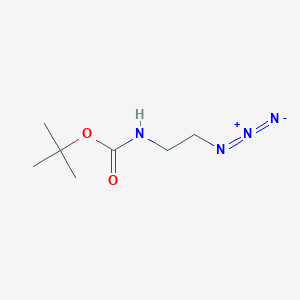
N-Boc-2-azidoethylamine
概要
説明
N-Boc-2-azidoethylamine is a chemical compound that is part of a broader class of Boc-protected amines. These compounds are characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. While the provided papers do not directly discuss N-Boc-2-azidoethylamine, they do provide insights into the synthesis and properties of related Boc-protected compounds, which can be informative for understanding the chemistry of N-Boc-2-azidoethylamine.
Synthesis Analysis
The synthesis of Boc-protected amines typically involves the introduction of the Boc group onto an amine functionality. For example, the synthesis of N-Boc-protected azabicycloalkane amino acids is reported, where the Boc group is introduced to protect the amine during the synthesis of constrained peptidomimetics . Similarly, the synthesis of N-Boc-protected propargylic and allylic amines is achieved by reacting N-Boc-aminals with organomagnesium reagents . These methods could potentially be adapted for the synthesis of N-Boc-2-azidoethylamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of Boc-protected compounds is characterized by the presence of the Boc group attached to a nitrogen atom. The papers discuss various Boc-protected compounds with complex structures, such as azabicycloalkane amino acids and aziridines . The molecular structure of N-Boc-2-azidoethylamine would similarly include a Boc group attached to the nitrogen of an azidoethylamine moiety. The exact structure would depend on the specific synthetic route and the configuration of the starting materials.
Chemical Reactions Analysis
Boc-protected amines can participate in a variety of chemical reactions. The Boc group can be removed under acidic conditions, allowing the free amine to be used in further synthetic steps . Additionally, Boc-protected amines can be transformed into other functional groups, such as ketimines, through oxidation reactions . The reactivity of N-Boc-2-azidoethylamine would be influenced by the azido group, which is known for its participation in click chemistry and other azide-specific reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amines are influenced by the protective group and the overall molecular structure. For instance, the robust thermal stability and tunable photophysical properties of aza-boron-diquinomethene complexes are discussed, although these properties are specific to the boron-containing compounds . The properties of N-Boc-2-azidoethylamine would likely include stability under standard conditions and reactivity under specific conditions designed to remove the Boc group or to engage the azido functionality in reactions.
科学的研究の応用
1. Synthesis and Modification of Heterocycles
N-Boc derivatives are pivotal in the Pd(II)-catalyzed aza-Wacker reactions, enabling the efficient synthesis of saturated oxazolidines, imidazolidines, and their derivatives. The N-Boc derivatives, when used with different amino alcohols or diamines, lead to the formation of distinct 1,3-heterocycles through cyclization. For instance, the use of N-L-valinol derivatives in this process results in highly diastereoselective reactions, showcasing the versatility of N-Boc derivatives in synthesizing a wide range of cyclic compounds with potential applications in pharmaceuticals and organic chemistry (Elliott et al., 2011).
2. Applications in Photocatalysis
N-Boc derivatives, particularly those involved in the formation of N-doped (BiO)2CO3 hierarchical hollow microspheres (N-BOC), have shown significant promise in photocatalysis. These microspheres, synthesized via hydrothermal treatment, exhibit efficient visible light photocatalytic activity and durability. Their hierarchical hollow structure, assembled from single-crystalline nanoplates, provides an excellent framework for reactant transport and photo-energy utilization, making them suitable for applications in air cleaning and environmental pollution control (Dong et al., 2012; Dong et al., 2013).
3. Polymer Chemistry and Material Science
N-Boc derivatives also find extensive use in polymer chemistry and material science. They are employed as protective groups in the synthesis of various polymers and materials. For instance, N-Boc is used in the radical polymerization of different methacrylates, showcasing its role in the development of advanced polymer materials with potential applications ranging from biomedicine to industry (Jing et al., 2019).
4. Pharmaceutical Synthesis and Catalysis
In pharmaceutical synthesis, N-Boc plays a critical role as an intermediate. It's involved in the synthesis of constrained peptidomimetics and azetidines, contributing to the development of novel pharmaceuticals with enhanced efficacy and specificity. The unique reactivity profile of lithiated N-Boc-azetidines, for instance, opens new pathways for the synthesis of complex molecules with pharmaceutical relevance (Parisi et al., 2015). Additionally, N-Boc derivatives are used in palladium-catalyzed C(sp3)-H Arylation processes, contributing to the synthesis of key intermediates and products in the pharmaceutical industry (Hussain et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-(2-azidoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)9-4-5-10-11-8/h4-5H2,1-3H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZVCESAQNHHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624770 | |
| Record name | tert-Butyl (2-azidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-azidoethylamine | |
CAS RN |
117861-38-8 | |
| Record name | tert-Butyl (2-azidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

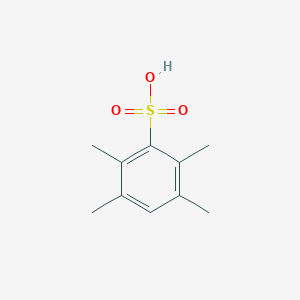
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B178664.png)
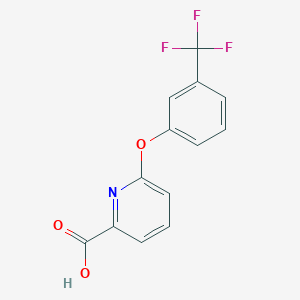
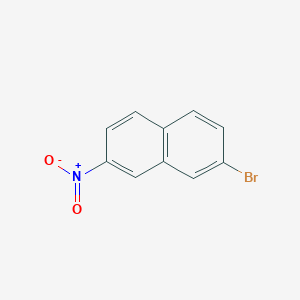
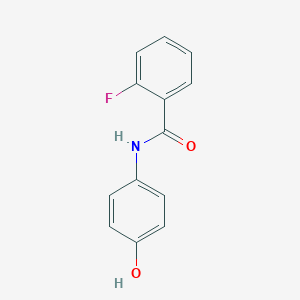
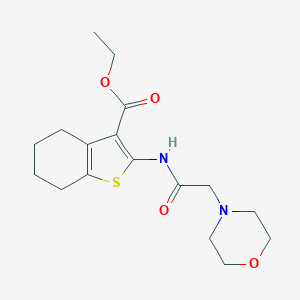
![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B178677.png)
